molecular formula C12H14N2O2 B8525074 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci)

3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci)

Cat. No.: B8525074
M. Wt: 218.25 g/mol
InChI Key: BIATVTLGLHQRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) is a chemical compound with a complex structure that includes a pyridine ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) typically involves multi-step organic reactions. One common method includes the reaction of 6-ethyl-3-pyridinecarboxylic acid with cyanomethyl magnesium bromide, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of 5-Cyanomethyl-6-ethyl-pyridin-3-yl-acetic acid.

    Reduction: Formation of 5-Cyanomethyl-6-ethyl-pyridin-3-yl-ethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-3-pyridinecarboxylic acid: Shares the pyridine ring and ethyl group but lacks the cyano and ester groups.

    5-Cyanomethyl-3-pyridinecarboxylic acid: Contains the cyano group but lacks the ethyl group and ester functionality.

Uniqueness

3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-[5-(cyanomethyl)-6-ethylpyridin-3-yl]acetate

InChI

InChI=1S/C12H14N2O2/c1-3-11-10(4-5-13)6-9(8-14-11)7-12(15)16-2/h6,8H,3-4,7H2,1-2H3

InChI Key

BIATVTLGLHQRKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)CC(=O)OC)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-ethyl-5-(2-oxo-ethyl)-pyridin-3-yl-acetic acid methyl ester (0.77 g, 3.46 mmol), hydroxylamine hydrochloride (0.26 g, 3.80 mmol) and triethylamine (0.53 mL, 3.80 mmol) in acetonitrile (9 mL, 0.4 M) is stirred under nitrogen at room temperature for 2 h. Phthalic anhydride (0.55 g, 3.71 mmol) is added and the mixture is warmed to 90° C. for 16 h. After cooling to room temperature, water (50 mL) is added and the mixture is extracted with ethyl acetate (50 mL). The organic layer is washed with saturated NaHCO3 (50 mL) and dried over Na2SO4. The product is purified by flash chromatography (20-50% ethyl acetate in n-heptane) to provide 5-cyanomethyl-6-ethyl-pyridin-3-yl-acetic acid methyl ester as a clear oil (0.60 g, 80%): Rf 0.31 (50% ethyl acetate in n-heptane), 1H NMR (CDCl3, 300 MHz) δ 8.44 (s, 1 H), 7.67 (s, 1 H), 3.74 (s, 2 H), 3.73 (s, 3 H), 3.65 (s, 2 H), 2.83 (q, J=7.5 Hz, 2 H), 1.33 (t, J=7.5 Hz, 3 H). ESI-LCMS m/z calcd for C12H14N2O2: 218.1; found 219.0 (M+1)+.
Name
6-ethyl-5-(2-oxo-ethyl)-pyridin-3-yl-acetic acid methyl ester
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CCc1ncc(CC(=O)OC)cc1CC=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.